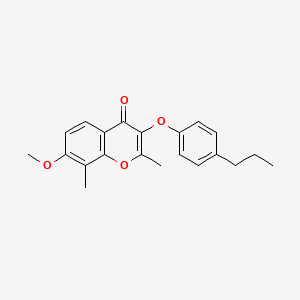
7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one, also known as Daphnetin, is a natural coumarin derivative that has gained attention in recent years due to its potential therapeutic properties. Daphnetin has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, anti-oxidant, and anti-coagulant effects.
Mechanism of Action
The mechanism of action of 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one is not fully understood, but it is believed to be mediated through several pathways. 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. It also activates the AMPK pathway, which is involved in regulating energy metabolism and cell growth. 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one has also been found to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and inhibit platelet aggregation. 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one has been found to possess anti-coagulant properties, making it a potential candidate for the treatment of thrombosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one in lab experiments is its low toxicity and high bioavailability. It can be easily synthesized and has been found to possess a range of biological activities, making it a versatile compound for research purposes. However, one of the limitations of using 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one. One potential area of research is the development of 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one-based drugs for the treatment of inflammatory and cardiovascular diseases. Another area of research is the investigation of the potential anti-tumor effects of 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one in vivo. Additionally, further studies are needed to elucidate the mechanism of action of 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one and its potential interactions with other drugs.
Synthesis Methods
7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one can be synthesized through several methods, including extraction from natural sources such as Daphne odora, or chemical synthesis. One of the most commonly used chemical synthesis methods involves the reaction of 4-hydroxycoumarin with propyl bromide and 4-hydroxybenzaldehyde in the presence of a base. The resulting product is then treated with methoxyamine hydrochloride and acetic anhydride to yield 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one.
Scientific Research Applications
7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one has been found to possess anti-oxidant and anti-coagulant properties, making it a potential candidate for the treatment of cardiovascular diseases.
properties
IUPAC Name |
7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-5-6-15-7-9-16(10-8-15)25-21-14(3)24-20-13(2)18(23-4)12-11-17(20)19(21)22/h7-12H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEURPFWOQSMNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4R*)-1-[2-(methylsulfonyl)ethyl]-4-(3-pyridinyl)-3-pyrrolidinecarboxylic acid](/img/structure/B5631605.png)
![(3S*,4R*)-4-methyl-1-[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]piperidine-3,4-diol](/img/structure/B5631621.png)
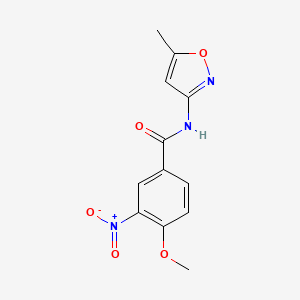
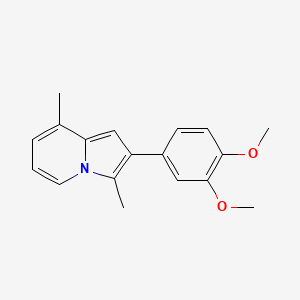
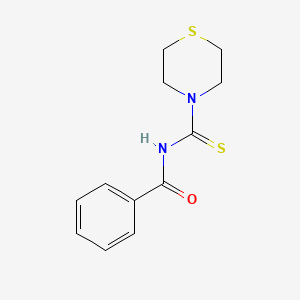
![3-{3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropyl}-N-(2-methoxyethyl)piperidine-1-carboxamide](/img/structure/B5631651.png)
![3-(3-methyl-2-buten-1-yl)-1-[(3-methyl-5-isoxazolyl)methyl]-3-piperidinecarboxylic acid](/img/structure/B5631656.png)
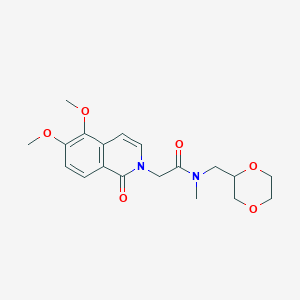
![N-(2-furylmethyl)-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5631670.png)
![N-methyl-5-({4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5631693.png)
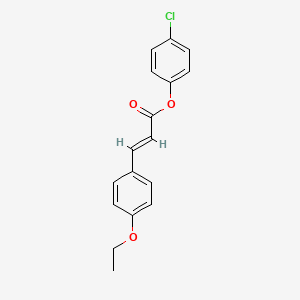
![2-chloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5631702.png)
![ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5631705.png)
![(3aR*,6aR*)-2-(methylsulfonyl)-5-[2-(methylthio)benzyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5631709.png)